molecular formula C9H11NaO3S B3423801 Sodium 4-isopropylbenzenesulfonate CAS No. 32073-22-6

Sodium 4-isopropylbenzenesulfonate

Cat. No.: B3423801
CAS No.: 32073-22-6
M. Wt: 222.24 g/mol
InChI Key: QEKATQBVVAZOAY-UHFFFAOYSA-M
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Description

Sodium 4-isopropylbenzenesulfonate is an organic compound with the molecular formula C₉H₁₁NaO₃S. It is a sodium salt of 4-isopropylbenzenesulfonic acid and is commonly used in various industrial and research applications due to its surfactant properties. This compound is known for its ability to lower the surface tension of liquids, making it useful in detergents, emulsifiers, and other chemical formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-isopropylbenzenesulfonate can be synthesized through the sulfonation of 4-isopropyltoluene (p-cymene) with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically proceeds as follows:

  • Sulfonation:

      Reactants: 4-isopropyltoluene and concentrated sulfuric acid.

      Conditions: The reaction is carried out at elevated temperatures (around 100-120°C) to facilitate the sulfonation process.

      Product: 4-isopropylbenzenesulfonic acid.

  • Neutralization:

      Reactants: 4-isopropylbenzenesulfonic acid and sodium hydroxide.

      Conditions: The sulfonic acid is neutralized with an aqueous solution of sodium hydroxide at room temperature.

      Product: this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The final product is often purified through crystallization or other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-isopropylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The isopropyl group can be oxidized to form different functional groups.

    Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid or other derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Products include alcohols, ketones, or carboxylic acids.

    Reduction: Products include sulfonic acids or sulfides.

Scientific Research Applications

Sodium 4-isopropylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the preparation of biological samples and as a component in buffer solutions.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The primary mechanism by which sodium 4-isopropylbenzenesulfonate exerts its effects is through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes, where it helps stabilize emulsions by reducing the interfacial tension between oil and water phases.

Comparison with Similar Compounds

Sodium 4-isopropylbenzenesulfonate can be compared with other sulfonate compounds such as:

    Sodium dodecylbenzenesulfonate: Commonly used in detergents and cleaning agents.

    Sodium toluenesulfonate: Used as a surfactant and in organic synthesis.

    Sodium xylene sulfonate: Employed in various industrial applications as a surfactant and solubilizer.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct surfactant properties. Its isopropyl group provides a balance between hydrophobic and hydrophilic characteristics, making it particularly effective in certain formulations compared to other sulfonates.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers and industry professionals can better utilize this compound in their respective fields.

Properties

IUPAC Name

sodium;4-propan-2-ylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S.Na/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKATQBVVAZOAY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047523
Record name Sodium 4-isopropylbenzenesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Pellets or Large Crystals, Liquid
Record name Benzene, (1-methylethyl)-, monosulfo deriv., sodium salt (1:1)
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CAS No.

15763-76-5, 32073-22-6
Record name p-Cumenesulfonic acid, sodium salt
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Record name Benzene, (1-methylethyl)-, monosulfo deriv., sodium salt (1:1)
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Record name Sodium 4-isopropylbenzenesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium p-cumenesulphonate
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Record name Cumene, monosulpho derivative, sodium salt
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Record name SODIUM P-CUMENESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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